molecular formula C13H10ClNO3 B1267270 4-Benzyloxy-3-chloronitrobenzene CAS No. 50508-54-8

4-Benzyloxy-3-chloronitrobenzene

Cat. No.: B1267270
CAS No.: 50508-54-8
M. Wt: 263.67 g/mol
InChI Key: KCGQYXJMQHAREQ-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-chloronitrobenzene is an organic compound with the molecular formula C13H10ClNO3. It is characterized by a benzene ring substituted with a benzyloxy group, a chlorine atom, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxy-3-chloronitrobenzene can be synthesized through several methods. One common approach involves the nitration of 4-benzyloxy-3-chlorobenzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Another method involves the reduction of this compound to 4-benzyloxy-3-chloroaniline using stannous chloride (SnCl2) in an acidic medium. This reduction process is efficient and yields high-purity products .

Industrial Production Methods

On an industrial scale, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound .

Mechanism of Action

The mechanism of action of 4-benzyloxy-3-chloronitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxy-3-chloronitrobenzene is unique due to the presence of both a nitro group and a benzyloxy group on the benzene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-4-nitro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGQYXJMQHAREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308874
Record name 4-Benzyloxy-3-chloronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50508-54-8
Record name 50508-54-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzyloxy-3-chloronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 15.43 g (0.275 moles) portion of solid (pellets) potassium hydroxide was added to a solution of 43.89 g (0.25 moles) of 3-chloro-4-fluoro nitrobenzene and 32.34 ml (33.79 grams, 0.373 moles) of benzyl alcohol in 220 ml of acetonitrile. The reaction was vigorously stirred with a mechanical stirrer overnight. The resulting solid was filtered. Concentration of the filtrate gave a second crop, which was also filtered. On standing more solid came out of this filtrate. This mixture was treated with ether, and the solid filtered. All solids were washed thoroughly with water, and combined to give 49.71 g of the title compound.
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43.89 g
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32.34 mL
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220 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the synthesis of 4-benzyloxy-3-chloroaniline from 4-benzyloxy-3-chloronitrobenzene significant?

A1: The research highlights a safer and more efficient method for synthesizing 4-benzyloxy-3-chloroaniline []. This compound likely serves as a building block or intermediate in the synthesis of more complex molecules, potentially with pharmaceutical or materials science applications. The use of tin(II) chloride (SnCl2) as a reducing agent offers advantages in terms of scalability and purity compared to other methods. This is particularly relevant for large-scale production where minimizing impurities and hazardous byproducts is crucial [].

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